molecular formula C24H24N2O3S B2488965 2,5-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954683-42-2

2,5-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2488965
M. Wt: 420.53
InChI Key: LMHDPGNOWYMLEV-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical compound with applications in medicinal chemistry and organic synthesis. This compound is part of a class of molecules that show potential in various biochemical applications.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline compounds often involves Pummerer-type cyclization. For instance, Saitoh et al. (2001) described the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline via Pummerer-type cyclization, highlighting the key role of boron trifluoride diethyl etherate in the cyclization process (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).

Molecular Structure Analysis

Molecular structure analysis often involves examining the stereochemistry and conformational aspects of the molecule. In related research, the structure determination of a modified Strecker reaction product involving a tetrahydroisoquinoline was reported by Otero et al. (2017), which provides insights into the molecular conformation through crystallographic analysis (Otero et al., 2017).

Chemical Reactions and Properties

Tetrahydroisoquinolines, in general, participate in various chemical reactions. For example, Grunewald et al. (2005) synthesized 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, showcasing their reactivity and potential as enzyme inhibitors (Grunewald, Romero, & Criscione, 2005).

Physical Properties Analysis

The physical properties of such compounds can be inferred from related studies. For instance, the synthesis and characterization of sulfonyl derivatives of tetrahydroisoquinolines provide insights into their physical properties like solubility and stability (Blank, Krog, Weiner, & Pendleton, 1980).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are crucial for understanding such compounds. The work of Pyne et al. (1994) on the synthesis of sulfoxides with high enantiomeric purity, including tetrahydroisoquinoline derivatives, provides valuable information on their chemical behavior (Pyne, Hajipour, & Prabakaran, 1994).

properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-8-9-18(2)23(14-17)24(27)25-21-11-10-19-12-13-26(16-20(19)15-21)30(28,29)22-6-4-3-5-7-22/h3-11,14-15H,12-13,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHDPGNOWYMLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

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